4-Chloro-2,3-dihydrobenzofuran-5-ol
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Overview
Description
4-Chloro-2,3-dihydrobenzofuran-5-ol is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities. The structure of this compound consists of a benzofuran core with a chlorine atom at the 4-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydrobenzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically involves the use of reagents such as sodium hydroxide or potassium carbonate to facilitate the cyclization reaction . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, ketones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-dihydrobenzofuran-5-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi. In the context of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with an amino group at the 4-position and a carboxylic acid group at the 7-position.
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound features an acetamido group at the 4-position and a carboxylate group at the 7-position.
Uniqueness
4-Chloro-2,3-dihydrobenzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClO2 |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C8H7ClO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2 |
InChI Key |
QPRRQVQTVHAMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)O)Cl |
Origin of Product |
United States |
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